4-(Pyridin-4-ylmethyl)phenol
Overview
Description
“4-(Pyridin-4-ylmethyl)phenol” is a chemical compound with the molecular formula C12H11NO . It is also known as 4-(4-hydroxybenzyl)pyridine . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” involves a phenol group (hydroxybenzyl) attached to a pyridine ring . The exact arrangement of these groups and their orientations could be determined using molecular simulation methods .Chemical Reactions Analysis
Phenols, which “this compound” is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Catalysis
4-(Pyridin-4-ylmethyl)phenol and its derivatives have been utilized in catalysis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, acts as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, which is significant for organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Material Science
In material science, derivatives of this compound have been explored for their potential applications. For example, the synthesis and characterization of oligo-4-[(pyridin-3-ylimino)methyl]phenol have been conducted, highlighting its utility in material science due to its thermal stability and electrochemical properties (Kaya, Çulhaoğlu, & Şenol, 2007).
Chemistry of Coordination Compounds
This compound plays a role in the chemistry of coordination compounds. Studies have been conducted on asymmetric zinc(II) complexes involving this class of compounds, functioning as structural and functional models for phosphoesterases (Daumann, Marty, Schenk, & Gahan, 2013). Additionally, the synthesis, characterization, and crystal structure analysis of Zn(II) and Cd(II) coordination compounds containing 4-((pyridin-4-ylmethylene)amino)phenol Schiff-base ligand have been explored (Hajiashrafi, Salehi, Kubicki, Flanagan, & Senge, 2020).
Molecular Interaction Studies
The compound has been studied for its molecular interactions, as in the case of 4-(pyridinium-1-yl)-phenolate betaine-dye and its cation in the crystalline state. This research provides insights into molecular behavior in various crystalline environments (Wojtas, Pawlica, & Stadnicka, 2006).
Mechanism of Action
Mode of Action
Like other phenolic compounds, it may interact with biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of phenolic acids .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Properties
IUPAC Name |
4-(pyridin-4-ylmethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNZRIMTMGOVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309860 | |
Record name | 4-(4-Pyridinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66414-18-4 | |
Record name | 4-(4-Pyridinylmethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66414-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Pyridinylmethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-ylmethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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